5-Methyl-2,3-dihydrothiophene

Description

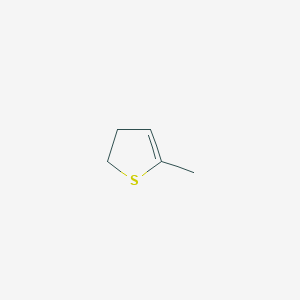

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methyl-2,3-dihydrothiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8S/c1-5-3-2-4-6-5/h3H,2,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBUVXRDFMQNIPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401307233 | |

| Record name | 4,5-Dihydro-2-methylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401307233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2,3-Dihydro-5-methylthiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033565 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4610-02-0 | |

| Record name | 4,5-Dihydro-2-methylthiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4610-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Dihydro-2-methylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401307233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dihydro-5-methylthiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033565 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies for 5 Methyl 2,3 Dihydrothiophene and Its Analogues

Classical and Established Synthetic Routes

The synthesis of 5-Methyl-2,3-dihydrothiophene can be approached through various established chemical transformations. These methods primarily fall into two categories: the reduction of fully aromatic thiophene (B33073) precursors and the construction of the dihydrothiophene ring through cyclization reactions.

Reduction of Thiophene Derivatives

One of the most direct conceptual routes to 2,3-dihydrothiophenes is the partial reduction of the corresponding aromatic thiophene ring. This transformation breaks the aromaticity of the thiophene ring to yield the partially saturated dihydro-analogue.

The Birch reduction is a well-established method for the partial reduction of aromatic systems, utilizing an alkali metal (typically sodium or lithium) in liquid ammonia with a proton source, such as an alcohol. This reaction proceeds via a single-electron transfer mechanism, forming a radical anion intermediate which is subsequently protonated. A second electron transfer and protonation complete the reduction, typically yielding a 1,4-diene product.

When applied to substituted thiophenes, the regiochemical outcome is dictated by the electronic nature of the substituent. For a substrate like 5-methylthiophene, the methyl group is electron-donating. According to the principles of the Birch reduction, electron-donating groups direct the reduction to occur at the ortho and meta positions, ensuring the substituent remains on a carbon with a double bond. The reaction mechanism involves the formation of a radical anion, protonation, addition of a second electron, and a final protonation. This process disrupts the aromaticity of the thiophene ring to yield the non-conjugated dihydrothiophene. The expected products from the Birch reduction of 2-methylthiophene are this compound and 5-methyl-2,5-dihydrothiophene.

Table 1: Birch Reduction of 2-Methylthiophene

| Reactant | Reagents | Major Products |

|---|

Samarium(II) iodide (SmI₂) is a potent single-electron transfer agent widely used in organic synthesis for its ability to effect reductions under mild conditions. While the direct reduction of the thiophene ring by SmI₂ is not a standard transformation, it is highly effective for the reductive cleavage of carbon-sulfur bonds, particularly in thiophene sulfones.

This suggests a potential two-step indirect pathway to dihydrothiophenes. First, the parent thiophene can be oxidized to its corresponding thiophene-1,1-dioxide. These sulfones are more susceptible to reduction. Treatment of the thiophene-1,1-dioxide with samarium(II) iodide can then lead to the reduced dihydrothiophene product. SmI₂ is known to reduce sulfones and sulfoxides to the corresponding sulfide (B99878). The reaction is typically carried out in a solvent like tetrahydrofuran (THF), often with an additive such as hexamethylphosphoramide (HMPA) to enhance the reactivity of the SmI₂.

Conceptual Pathway Using SmI₂:

Oxidation: 5-Methylthiophene → 5-Methylthiophene-1,1-dioxide

Reduction: 5-Methylthiophene-1,1-dioxide + SmI₂/THF → this compound

Cyclization Reactions

An alternative to reducing aromatic precursors is to build the heterocyclic ring from an acyclic starting material. These methods involve forming one or more carbon-sulfur or carbon-carbon bonds to close the ring.

The Paal-Knorr thiophene synthesis is a foundational method for constructing thiophene rings, which can be adapted for dihydrothiophene synthesis. This reaction involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent. Common sulfur sources include phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent.

The mechanism involves the initial conversion of the carbonyl groups to thiocarbonyls, followed by tautomerization and an intramolecular aldol-type condensation, which, after dehydration, yields the thiophene ring. To obtain this compound, a suitably substituted 1,4-dicarbonyl precursor would be required. While this method typically leads to the fully aromatic thiophene, careful control of the reaction conditions or the use of specific substrates can potentially yield the dihydrothiophene intermediate before complete aromatization occurs. For instance, using hydrogen sulfide in the presence of an acid catalyst with a 1,4-diketone can give 2,5-dihydrothiophenes, which could then be isomerized.

Intramolecular cyclization provides a powerful and often regioselective method for synthesizing heterocyclic rings. A notable example that produces the 2,3-dihydrothiophene (B74016) core is the base-induced 5-endo cyclization of benzyl alkynyl sulfides. wikipedia.org While Baldwin's rules generally disfavor 5-endo cyclizations, this reaction proceeds efficiently, suggesting a mechanism that circumvents the typical stereoelectronic constraints. wikipedia.org

The reaction is initiated by a base, such as potassium tert-butoxide (KOtBu), which facilitates the isomerization of the benzyl alkynyl sulfide to a more reactive allenyl sulfide intermediate. Deprotonation of this allene creates a conjugate base that undergoes a unimolecular 5-endo-trig cyclization to form a five-membered ring anion. Subsequent protonation yields the final 2,3-dihydrothiophene product. wikipedia.org This methodology has been shown to be effective for a range of aryl-substituted benzyl 1-alkynyl sulfides, producing 2-aryl-2,3-dihydrothiophenes in yields from poor to good. organic-chemistry.org The efficiency of the cyclization is enhanced by electron-withdrawing groups on the aromatic ring. organic-chemistry.org

Table 2: Yields of 2,3-Dihydrothiophenes from Cyclization of Benzyl Alkynyl Sulfides

| Benzyl Alkynyl Sulfide Substrate | Base / Solvent | Product | Yield (%) |

|---|---|---|---|

| Benzyl 1-propynyl sulfide | KOtBu / CH₃CN | 2-Phenyl-2,3-dihydrothiophene | 45 |

| (4-Chlorophenyl)methyl 1-propynyl sulfide | KOtBu / CH₃CN | 2-(4-Chlorophenyl)-2,3-dihydrothiophene | 75 |

| (4-Nitrophenyl)methyl 1-propynyl sulfide | KOtBu / CH₃CN | 2-(4-Nitrophenyl)-2,3-dihydrothiophene | 85 |

Data sourced from studies on analogous systems. organic-chemistry.org

Elimination and Rearrangement Processes

Traditional synthetic routes often rely on elimination and rearrangement reactions, which manipulate existing ring systems or linear precursors to form the dihydrothiophene structure. These methods, while sometimes requiring harsh conditions, remain fundamental in heterocyclic chemistry.

Pyrolysis involves the thermal decomposition of organic compounds to produce other molecules. Flash Vacuum Pyrolysis (FVP) is a specific technique where a precursor is volatilized under high vacuum and passed through a high-temperature zone for a very short duration. wikipedia.org This method is particularly suited for unimolecular reactions and the generation of reactive intermediates that can be trapped or isolated upon rapid cooling. wikipedia.orgresearchgate.net

The parent 2,3-dihydrothiophene has been successfully prepared using FVP. One notable method involves the pyrolysis of 2-acetoxytetrahydrothiophene at 400°C under high vacuum, which results in an 86% yield of the desired product through the elimination of acetic acid. chemicalbook.com Earlier reports also describe the synthesis via pyrolysis of 2-benzoyloxytetrahydrothiophene at 100°C, yielding 80% of 2,3-dihydrothiophene. chemicalbook.com The efficiency of this elimination can be improved by adjusting the temperature and pressure conditions. chemicalbook.com Theoretical studies also suggest that 2,3-dihydrothiophene can be formed during the pyrolysis of thiophene in the presence of hydrogen through the saturation of a C=C bond. acs.org

| Precursor | Conditions | Yield | Reference |

|---|---|---|---|

| 2-Acetoxytetrahydrothiophene | Flash Vacuum Pyrolysis, 400°C, 10⁻⁴ torr | 86% | chemicalbook.com |

| 2-Benzoyloxytetrahydrothiophene | Pyrolysis, 100°C | 80% | chemicalbook.com |

| 2-Benzoyloxytetrahydrothiophene | Heating, 110–140°C, 10 mm pressure | 82% | chemicalbook.com |

| 2-Benzoyloxytetrahydrothiophene | Boiling in tert-butanol, 100 h | 64% | chemicalbook.com |

Ring transformation is a powerful strategy for synthesizing heterocyclic compounds, wherein one heterocyclic ring is converted into another. In the context of dihydrothiophene synthesis, this can involve the rearrangement of an existing ring system to form the desired five-membered sulfur heterocycle.

An example of this approach is the acid-catalyzed transformation of thiophene derivatives to create fused dihydrothiophene systems. For instance, new heterocyclic parent compounds such as 2,3-dihydrothieno[2,3-b] nih.govresearchgate.netdithiine and 2,3-dihydrothieno[3,2-b] nih.govresearchgate.netoxathiine have been synthesized from 3-methoxythiophene through acid-catalyzed ring-closure reactions. researchgate.net These transformations create complex heterocyclic systems where a dihydrothiophene ring is an integral part of the final structure.

Modern and Catalyst-Driven Synthetic Approaches

Contemporary organic synthesis increasingly relies on catalyst-driven reactions that offer higher efficiency, selectivity, and functional group tolerance compared to classical methods. These approaches include metal-catalyzed cross-coupling and cycloaddition reactions, as well as multi-component reactions.

Metal catalysts, particularly those based on rhodium, have enabled novel pathways for the synthesis of dihydrothiophenes. A significant development is the rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with alkenes. acs.orgorganic-chemistry.org This method provides a regioselective route to a wide array of substituted 2,3-dihydrothiophenes. researchgate.netacs.orgorganic-chemistry.org

The reaction proceeds via a rhodium thiavinyl carbene intermediate formed from the 1,2,3-thiadiazole. acs.org This intermediate then reacts with an alkene to construct the dihydrothiophene ring. The process exhibits high regioselectivity, with substituents from the alkene being incorporated at specific positions on the resulting heterocycle. acs.org This methodology is advantageous due to its broad substrate scope, accommodating aliphatic, aromatic, and heteroaromatic alkenes, and its compatibility with various functional groups. researchgate.netorganic-chemistry.org Furthermore, the dihydrothiophene products can be oxidized in a one-pot sequence using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to yield the corresponding fully aromatic thiophenes. acs.org

| Thiadiazole Substrate | Alkene Substrate | Product | Yield | Reference |

|---|---|---|---|---|

| Methyl 1,2,3-thiadiazole-4-carboxylate | 1-Hexene | Methyl 5-butyl-2,3-dihydrothiophene-4-carboxylate | 95% | acs.org |

| Methyl 1,2,3-thiadiazole-4-carboxylate | Styrene | Methyl 5-phenyl-2,3-dihydrothiophene-4-carboxylate | 93% | acs.org |

| Diethyl 1,2,3-thiadiazole-4,5-dicarboxylate | Styrene | Diethyl 5-phenyl-2,3-dihydrothiophene-3,4-dicarboxylate | 85% | acs.org |

Multi-component reactions (MCRs) are convergent chemical processes where three or more starting materials react to form a single product in a one-pot operation. These reactions are highly efficient as they build complex molecules in a single step, reducing waste and saving time.

Four-component condensation reactions have emerged as a powerful tool for the synthesis of highly functionalized 2,3-dihydrothiophene derivatives. nih.govresearchgate.net These protocols often proceed through a domino sequence involving ring-opening and recyclization steps.

One such protocol involves the one-pot reaction of an aromatic aldehyde, malononitrile, 1,3-thiazolidinedione, and an amine or amino acid ester. nih.gov In the presence of a base like triethylamine, these components react to form trans-dihydrothiophene derivatives in moderate to good yields. nih.gov A key step in this process is the unexpected ring-opening of the 1,3-thiazolidinedione ring by the amine, followed by recyclization to form the dihydrothiophene core. nih.gov Similarly, another catalyst-free, four-component reaction using aromatic aldehydes, thiazolidine-2,4-dione, malononitrile, and pyridin-3-ylmethanamine in ethanol has been reported to produce dihydrothiophene derivatives in high yields under mild conditions. researchgate.net These MCR strategies offer a green and atom-efficient approach to assembling diverse substitution patterns on the dihydrothiophene scaffold. nih.gov

| Component 1 | Component 2 | Component 3 | Component 4 | Conditions | Reference |

|---|---|---|---|---|---|

| Aromatic Aldehyde | Malononitrile | 1,3-Thiazolidinedione | Ethyl Glycinate HCl | Triethylamine, Ethanol | nih.gov |

| Aromatic Aldehyde | Thiazolidine-2,4-dione | Malononitrile | Pyridin-3-ylmethanamine | Ethanol (95%), Catalyst-free | researchgate.net |

| Aromatic Aldehyde | Thiazolidine-2,4-dione | Malononitrile | Cyclopropylamine | Anhydrous Ethanol, Catalyst-free | researchgate.net |

Multi-Component Reaction (MCR) Strategies

Domino and One-Pot Synthetic Sequences

The synthesis of 2,3-dihydrothiophenes and their derivatives has been significantly advanced through the development of domino and one-pot reactions. These strategies offer considerable advantages, including increased efficiency, reduced waste, and simplified purification processes by combining multiple reaction steps into a single operation without isolating intermediates.

One notable one-pot approach involves a copper-catalyzed cascade reaction. This method facilitates the construction of fully substituted dihydrothiophenes from readily available thioamides and enynones. researchgate.netsemanticscholar.org The process proceeds via a Michael addition, followed by an intramolecular cyclization and protonation sequence, achieving yields of up to 92%. researchgate.net

Another significant domino reaction strategy utilizes 1,3-thiazolidinedione, malononitrile, and various aromatic aldehydes in the presence of different organic amines. nih.govacs.org Depending on the amine used, this reaction can yield polysubstituted dihydrothiophene derivatives. Secondary amines like piperidine, pyrrolidine, and morpholine, as well as the primary amine benzylamine, lead to the formation of dihydrothiophenes through a domino ring-opening and recyclization of the 1,3-thiazolidinedione core. nih.govacs.org This multi-component reaction is effective as a one-pot, four-component synthesis, providing a convenient route to these heterocyclic structures. acs.org

Furthermore, domino protocols have been developed for the synthesis of related fused systems, such as benzothiophene derivatives, which share structural similarities. An efficient synthesis of 3-amino-2-formyl-functionalized benzothiophenes has been reported using a domino reaction, which can then be used to build more complex fused pyridine structures. nih.gov While not directly synthesizing this compound, these methodologies highlight the power of domino sequences in constructing the core thiophene ring and its derivatives.

The table below summarizes key examples of these synthetic sequences.

Table 1: Examples of Domino and One-Pot Syntheses for Dihydrothiophene Analogues

| Reactants | Catalyst/Reagents | Product Type | Yield | Reference |

|---|---|---|---|---|

| Thioamides, Enynones | Cu(II) | Fully substituted 2,3-dihydrothiophenes | Up to 92% | researchgate.net |

| 1,3-Thiazolidinedione, Malononitrile, Aromatic Aldehydes, Secondary/Primary Amines | Organic Amine (e.g., piperidine) | Polysubstituted 4,5-dihydrothiophene derivatives | 41% (example) | nih.govacs.org |

| 2-Acetylfuran/2-acetylthiophene, Benzaldehydes, Sulfur Powder | NaOH in MeOH | Tetrahydrothiophene derivatives | Moderate to high |

Green Chemistry Principles in Dihydrothiophene Synthesis (e.g., Ionic Liquids)

In line with the principles of green chemistry, which advocate for the use of environmentally benign solvents and catalysts, ionic liquids (ILs) have emerged as a promising alternative to conventional volatile organic compounds in the synthesis of dihydrothiophenes. ijbsac.orgresearchgate.net Ionic liquids are organic salts that are liquid at or near room temperature and possess appealing properties such as negligible vapor pressure, high thermal stability, and the ability to dissolve a wide range of compounds. ijbsac.orgresearchgate.net

A specific application involves a functional ionic liquid-mediated synthesis (FILMS) for dihydrothiophene derivatives. rsc.org A natural amino acid-based functional ionic liquid, [Bz-His(n-propyl)2-OMe+Br−], has been shown to effectively promote the diastereoselective synthesis of dihydrothiophenes. rsc.org This ionic liquid acts as both an organocatalyst and the reaction medium, streamlining the process. Using this method, diastereomerically pure dihydrothiophene derivatives have been obtained in yields up to 80%. mdpi.com

The use of ionic liquids in these syntheses offers several advantages. They can often be recycled and reused, reducing waste. Furthermore, in some cases, the ionic liquid acts as both the solvent and the catalyst, simplifying the reaction setup and workup procedures. mdpi.com For instance, the basic ionic liquid [BMIM]OH has been used as both a catalyst and solvent in the Gewald reaction to produce 2-aminothiophenes, a related class of compounds. mdpi.com While research continues to expand, the use of ILs represents a significant step towards more sustainable and environmentally friendly methods for synthesizing this compound and its analogues.

Table 2: Application of Ionic Liquids in Dihydrothiophene Synthesis

| Ionic Liquid | Role | Reaction Type | Yield | Reference |

|---|---|---|---|---|

| [Bz-His(n-propyl)2-OMe+Br−] | Catalyst and Medium | Diastereoselective synthesis of dihydrothiophenes | Up to 80% | rsc.orgmdpi.com |

| [BMIM]PF6 or [BMIM]BF4 | Solvent | Heterocyclodehydration | 59-89% | mdpi.com |

| [BMIM]OH | Catalyst and Solvent | Gewald reaction for 2-aminothiophenes | 35-91% | mdpi.com |

Spectroscopic Characterization and Advanced Analytical Methods

Vibrational Spectroscopy (IR, FTIR, FT-Raman)

Vibrational spectroscopy probes the molecular vibrations of a compound, offering insights into its functional groups and bonding arrangements. While specific experimental spectra for 5-Methyl-2,3-dihydrothiophene are not widely published, the expected characteristic absorption bands can be predicted based on its structural components. The key functional groups are the carbon-carbon double bond (C=C), the carbon-sulfur single bond (C-S), aliphatic carbon-hydrogen bonds (C-H), and the vinyl C-H bond.

The infrared (IR) spectrum of the related compound 2,3-dihydrothiophene (B74016) shows various vibrational modes nih.gov. For this compound, the C-H stretching vibrations of the methylene (B1212753) (CH₂) and methyl (CH₃) groups are anticipated in the 2850-3000 cm⁻¹ region. The stretching vibration of the vinyl C-H bond (=C-H) is expected to appear at a slightly higher frequency, typically between 3000 and 3100 cm⁻¹ acs.org.

The C=C double bond stretching within the dihydrothiophene ring is a key feature and is expected to produce a medium to weak absorption band in the 1600-1680 cm⁻¹ region. The C-S stretching vibration is typically weaker and appears in the fingerprint region, generally between 600 and 800 cm⁻¹. Bending vibrations for the CH₂ and CH₃ groups would be observed in the 1375-1470 cm⁻¹ range acs.org.

Fourier-transform Raman (FT-Raman) spectroscopy provides complementary information. The C=C and C-S bonds, being highly polarizable, are expected to show strong signals in the Raman spectrum rsc.org. The symmetric vibrations, in particular, tend to be more Raman active.

Table 1: Predicted Vibrational Spectroscopy Data for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Vinyl C-H | Stretching | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H (CH₃, CH₂) | Stretching | 2850 - 3000 | Strong |

| C=C | Stretching | 1600 - 1680 | Medium-Weak (IR), Strong (Raman) |

| CH₂ / CH₃ | Bending (Scissoring/Deformation) | 1375 - 1470 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise structure of a molecule by mapping the chemical environments of its hydrogen and carbon nuclei.

The ¹H NMR spectrum of this compound is expected to show four distinct signals corresponding to the four unique proton environments in the molecule.

Methyl Protons (-CH₃): The three protons of the methyl group attached to the double bond (C5) would appear as a singlet or a finely split multiplet (due to allylic coupling) in the upfield region, likely around δ 1.7-2.2 ppm.

Methylene Protons at C3 (-CH₂-): These two protons are adjacent to the double bond and would likely appear as a triplet around δ 2.5-2.8 ppm, split by the neighboring CH₂ group at C2.

Methylene Protons at C2 (-CH₂-): These two protons are adjacent to the sulfur atom and the CH₂ group at C3. Their signal is expected to be a triplet around δ 2.8-3.1 ppm.

Vinyl Proton (=CH-): The single proton on the double bond (C4) would be the most downfield of the non-aromatic signals, expected around δ 5.5-6.0 ppm. It would likely appear as a triplet or multiplet due to coupling with the adjacent CH₂ group at C3.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Proton Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| -CH₃ (at C5) | 1.7 - 2.2 | Singlet (s) or narrow Multiplet (m) |

| -CH₂- (at C3) | 2.5 - 2.8 | Triplet (t) |

| -CH₂- (at C2) | 2.8 - 3.1 | Triplet (t) |

The ¹³C NMR spectrum for this compound should display five distinct signals, one for each unique carbon atom.

Methyl Carbon (-CH₃): This carbon will be the most upfield signal, typically in the δ 15-25 ppm range.

Methylene Carbon at C2 (-CH₂-): This carbon, bonded to the sulfur atom, is expected to appear around δ 30-40 ppm.

Methylene Carbon at C3 (-CH₂-): This aliphatic carbon would likely resonate in a similar region to C2, perhaps slightly downfield, around δ 35-45 ppm.

Vinyl Carbon at C4 (=CH-): This carbon in the double bond is expected to be significantly downfield, likely in the δ 120-130 ppm range.

Quaternary Vinyl Carbon at C5 (=C-): The carbon atom of the double bond that is substituted with the methyl group will also be downfield, with a predicted chemical shift in the δ 130-145 ppm range.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH₃ (at C5) | 15 - 25 |

| C2 | 30 - 40 |

| C3 | 35 - 45 |

| C4 | 120 - 130 |

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), are used to establish connectivity between atoms. A COSY spectrum plots a ¹H NMR spectrum against itself, with cross-peaks indicating which protons are coupled to each other pdx.edu.

For this compound, the following correlations would be expected:

A strong cross-peak between the proton signals for the methylene groups at C2 and C3 , confirming their adjacency.

A cross-peak between the vinyl proton at C4 and the methylene protons at C3 .

A potential, weaker cross-peak showing long-range (allylic) coupling between the vinyl proton at C4 and the methyl protons at C5 .

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition and can reveal structural details through the analysis of fragmentation patterns.

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation chemguide.co.uk. The mass spectrum of this compound is available through the NIST Chemistry WebBook nist.gov.

The molecular formula is C₅H₈S, giving a molecular weight of approximately 100.18 g/mol nist.gov. The mass spectrum shows a prominent molecular ion peak (M⁺) at m/z = 100. This peak confirms the molecular weight of the compound.

The fragmentation pattern is key to confirming the structure. Common fragmentation pathways for cyclic compounds involve ring opening followed by the loss of small neutral molecules or radicals arkat-usa.orglibretexts.org. For this compound, significant fragment ions are observed at:

m/z = 85: This prominent peak corresponds to the loss of a methyl radical (•CH₃, 15 Da) from the molecular ion ([M-15]⁺). This is a common fragmentation for methyl-substituted compounds msu.edu. The resulting ion is likely a stable, resonance-delocalized cation.

m/z = 67: This peak can be attributed to the loss of a neutral hydrogen sulfide (B99878) molecule (H₂S, 34 Da) from the molecular ion, followed by the loss of a hydrogen atom, or through a retro-Diels-Alder type fragmentation of the ring.

m/z = 59: This fragment likely arises from the cleavage of the ring, potentially corresponding to a [C₂H₃S]⁺ fragment.

The base peak, which is the most intense peak in the spectrum, provides information about the most stable fragment ion formed. The analysis of these fragments helps to piece together the original molecular structure.

Table 4: Key EI-MS Data for this compound

| m/z Ratio | Relative Intensity (%) | Proposed Fragment |

|---|---|---|

| 100 | High | [C₅H₈S]⁺ (Molecular Ion) |

| 85 | High | [C₄H₅S]⁺ (Loss of •CH₃) |

| 67 | Medium | [C₅H₇]⁺ (Loss of •SH) |

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry (HR-MS) is a powerful analytical technique for the precise mass determination of molecules, which in turn allows for the elucidation of their elemental composition. researchgate.netyoutube.comthermofisher.com For this compound (C₅H₈S), HR-MS can distinguish its exact mass from other compounds with the same nominal mass. The high resolution of instruments like Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers enables the measurement of mass-to-charge ratios (m/z) to several decimal places. researchgate.net

The theoretical exact mass of the molecular ion of this compound ([M]⁺) can be calculated using the monoisotopic masses of its constituent atoms (¹²C = 12.000000, ¹H = 1.007825, ³²S = 31.972071). This high degree of accuracy is instrumental in confirming the elemental formula of the compound and identifying it in complex mixtures. youtube.com

Table 1: Theoretical Isotopic Distribution for the Molecular Ion of this compound (C₅H₈S)

| Isotope | Exact Mass (Da) | Relative Abundance (%) |

| [M]⁺ | 100.03467 | 100.00 |

| [M+1]⁺ | 101.03802 | 5.79 |

| [M+2]⁺ | 102.02981 | 4.60 |

This table is generated based on theoretical calculations of isotopic abundances.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like this compound. In this method, the compound is first separated from other components in a mixture based on its volatility and interaction with a stationary phase in a gas chromatograph. The separated compound then enters the mass spectrometer, where it is ionized and fragmented, yielding a characteristic mass spectrum that serves as a molecular fingerprint.

The National Institute of Standards and Technology (NIST) WebBook indicates the availability of an electron ionization (EI) mass spectrum for this compound, which is crucial for its identification. nist.govnist.gov The mass spectrum would typically show a molecular ion peak at m/z 100, corresponding to the molecular weight of the compound. The fragmentation pattern provides structural confirmation. Common fragments would likely arise from the loss of a methyl group (m/z 85), cleavage of the ring, or loss of sulfur-containing fragments.

The analysis of volatile sulfur compounds (VSCs) in various matrices, such as food and environmental samples, often employs GC-MS due to its sensitivity and specificity. mdpi.comunimi.it The choice of the GC column's stationary phase is critical for achieving good separation of VSCs.

Chromatographic Separation and Detection

Chromatographic techniques are indispensable for the isolation and quantification of this compound from complex mixtures. The choice between gas and liquid chromatography is primarily dictated by the volatility and thermal stability of the analyte.

Gas Chromatography (GC) for Volatile Analysis

Given its volatile nature, Gas Chromatography (GC) is the premier method for the analysis of this compound. The retention time of the compound in a GC system is a key identifier and is dependent on factors such as the column's stationary phase, temperature program, and carrier gas flow rate. figshare.com To enhance the reliability of identification, retention indices (RI) are often used. The retention index system provides a standardized measure of retention that is less dependent on instrumental parameters than the absolute retention time. researchgate.netgcms.cz

The NIST database provides retention indices for this compound on both polar and non-polar stationary phases, which is valuable for method development and compound identification. nist.govnist.gov For instance, different stationary phases, such as those based on dimethyl silicone (non-polar) or polyethylene glycol (polar), will exhibit different selectivities for sulfur-containing compounds. researchgate.netresearchgate.net

Table 2: Gas Chromatography Parameters for the Analysis of Thiophenes (General Example)

| Parameter | Condition |

| Column | DB-1 (non-polar), 60 m x 0.32 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C |

| Oven Program | 40 °C (hold 2 min), ramp to 250 °C at 5 °C/min, hold 5 min |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

This table represents typical conditions for the GC analysis of volatile organic compounds and is not specific to a published method for this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

While GC is the more common technique for volatile compounds, High-Performance Liquid Chromatography (HPLC) can be employed for the analysis of this compound, particularly for purity assessment or for the analysis of less volatile derivatives. The development of an HPLC method would involve the careful selection of a stationary phase (e.g., C18) and a mobile phase that provides adequate retention and separation. ives-openscience.eu

For the analysis of volatile sulfur compounds by HPLC, a derivatization step is often necessary to introduce a chromophore or fluorophore, enhancing detection by UV-Vis or fluorescence detectors. unimi.it However, for purity analysis where the concentration is high, direct detection at low UV wavelengths might be feasible. The main challenge in developing an HPLC method for a volatile compound like this compound is maintaining its presence in the liquid phase during analysis.

X-ray Crystallography for Structural Confirmation of Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. While obtaining a suitable single crystal of the volatile and liquid this compound at room temperature is challenging, this technique is invaluable for the structural confirmation of its solid derivatives.

The synthesis of crystalline derivatives of this compound allows for unambiguous determination of its core structure and the stereochemistry of any modifications. For instance, a study on the crystal structures of 2,5-dihydrothiophene (B159602) 1,1-dioxide and 2,3-dihydrothiophene 1,1-dioxide revealed detailed information about their molecular geometry, including bond lengths and angles, and the planarity of the dihydrothiophene ring. researchgate.net Such data provides unequivocal proof of the molecular connectivity and conformation.

In the broader context of thiophene (B33073) chemistry, X-ray crystallography has been used to elucidate the structures of various substituted oligothiophenes and other complex derivatives, providing insights into their solid-state packing and intermolecular interactions. researchgate.netrsc.orgmdpi.commdpi.com This information is critical for understanding the structure-property relationships of these materials.

Computational and Theoretical Studies on 5 Methyl 2,3 Dihydrothiophene

Quantum Chemical Calculation Methodologies

The foundation of modern computational studies on organic molecules, including sulfur-containing heterocycles, lies in quantum chemical calculation methodologies. The selection of an appropriate method and basis set is crucial for obtaining accurate and reliable results.

Density Functional Theory (DFT) has become a prominent and widely used method for studying the electronic structures of molecules. semanticscholar.org DFT calculations are instrumental in predicting the reactivity and identifying reactive sites on molecules. semanticscholar.org This approach, which is based on the electron density rather than the complex many-electron wavefunction, offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of chemical systems. uzh.chaps.org

In the context of sulfur-containing heterocycles similar to 5-methyl-2,3-dihydrothiophene, DFT methods, particularly using functionals like B3LYP, are frequently employed to calculate molecular properties and rationalize reactivity models. semanticscholar.org These calculations can provide valuable information about global and local reactivity descriptors, which help in understanding the chemical behavior of the molecule. semanticscholar.org For instance, DFT has been successfully used to study the reactivity and stability of a series of dihydrothiophenone derivatives, providing insights into their electronic properties and potential reaction sites. semanticscholar.org Furthermore, DFT is applied to simulate spectroscopic data, such as FT-IR and UV-Vis spectra, and to determine various intramolecular interactions that are responsible for the stability of related thiophene (B33073) compounds. mdpi.com

The choice of a basis set is a critical component of any quantum chemical calculation, as it defines the set of functions used to build the molecular orbitals. For sulfur-containing compounds, the selection requires special consideration due to the presence of a second-row element. nih.govmit.edu

Studies have shown that for molecules containing sulfur, the inclusion of extra-tight d functions in the basis set is important for achieving uniformly efficient and accurate energy values in DFT calculations. researchgate.net Common choices for sulfur-containing molecules include Pople-type basis sets, such as 6-31G(d,p) or 6-311+G(d,p), and Dunning's correlation-consistent basis sets, like cc-pVTZ. semanticscholar.orgresearchgate.net The addition of polarization (e.g., d,p) and diffuse functions (+) is often necessary to accurately describe the electron distribution, especially for systems with lone pairs or for calculating properties like electron affinity. researchgate.net

For high-accuracy calculations, augmented correlation-consistent basis sets (e.g., aug-cc-pVTZ) are often recommended. researchgate.net Research comparing different basis sets for sulfur compounds has highlighted that while larger basis sets generally provide more accurate results, there is a trade-off with computational cost. nih.gov For example, studies have shown that for the B3LYP functional, results of aug-cc-pV(5+d)Z quality can be achieved with the more cost-effective aug-pc-3 basis set. nih.govresearchgate.net The optimal computational protocol involves selecting a combination of a functional and a basis set that has been benchmarked against experimental data or higher-level theoretical calculations for similar molecular systems. researchgate.net

| Basis Set Family | Example | Key Features | Typical Application |

|---|---|---|---|

| Pople-type | 6-31G(d,p) | Split-valence with polarization functions. Good balance of cost and accuracy. | Geometry optimizations and frequency calculations for medium-sized molecules. semanticscholar.org |

| Pople-type | 6-311+G(d,p) | Triple-split valence with diffuse and polarization functions. | Calculations requiring higher accuracy, including anions and excited states. researchgate.net |

| Correlation-Consistent | cc-pVTZ | Systematically improvable. Designed for correlated calculations. | High-accuracy energy calculations and property predictions. researchgate.net |

| Correlation-Consistent (Augmented) | aug-cc-pVTZ(+d) | Includes diffuse functions for better description of anions and weak interactions. Tight d-functions are important for sulfur. researchgate.net | Highly accurate calculations of reaction energies and barriers. researchgate.net |

| Polarization-Consistent | aug-pc-3 | Optimized for DFT, offering good cost-benefit ratio. | Can provide results comparable to larger correlation-consistent sets at a lower computational cost. nih.gov |

Mechanistic Elucidation through Computational Chemistry

Computational chemistry is an indispensable tool for elucidating reaction mechanisms, providing detailed information about the transformation from reactants to products that is often difficult to obtain experimentally.

The determination of a reaction pathway involves identifying all stationary points on the potential energy surface, including reactants, products, intermediates, and, most importantly, transition states (TS). A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the minimum energy path between a reactant and a product.

Computational methods, particularly DFT, are used to locate and characterize the geometry of transition states. researchgate.net Frequency calculations are then performed to confirm the nature of the stationary point; a genuine transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net By analyzing the atomic displacements associated with this imaginary frequency, chemists can confirm that the located TS correctly connects the intended reactants and products. This analysis is fundamental to understanding how bonds are broken and formed during a chemical reaction. researchgate.net For example, in studies of cycloaddition reactions, DFT calculations are used to explore different possible reaction channels and identify the most favorable pathway by locating the relevant transition states. imist.ma

Once the stationary points (reactants, transition states, intermediates, and products) have been located and verified, an energy profile for the reaction can be constructed. This profile plots the energy of the system against the reaction coordinate, providing a visual representation of the reaction mechanism.

| Parameter | Description | Example Value (kcal/mol) |

|---|---|---|

| Electronic Energy of Activation (ΔE‡) | Energy barrier excluding zero-point energy. | +25.0 |

| Enthalpy of Activation (ΔH‡) | Enthalpy difference between TS and reactants at a given temperature. | +24.5 |

| Gibbs Free Energy of Activation (ΔG‡) | Free energy barrier, accounts for entropy, determines reaction rate. | +30.0 |

| Enthalpy of Reaction (ΔHrxn) | Overall enthalpy change of the reaction. Negative value indicates exothermic. | -15.0 |

| Gibbs Free Energy of Reaction (ΔGrxn) | Overall free energy change. Negative value indicates spontaneous. | -12.5 |

Many chemical reactions proceed through one or more intermediates, which are local minima on the potential energy surface. Computational chemistry allows for the detailed characterization of these often short-lived and highly reactive species. researchgate.net The geometry of a potential intermediate can be optimized, and frequency calculations are performed to confirm that it is a true minimum (i.e., has no imaginary frequencies).

Electronic Structure and Molecular Orbital Analysis

The arrangement of electrons within a molecule is fundamental to its chemical behavior. Computational methods, particularly those rooted in quantum mechanics, allow for the detailed analysis of molecular orbitals and charge distribution, offering insights into the molecule's reactivity and stability.

Frontier Molecular Orbital (HOMO-LUMO) Theory

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap generally suggests higher chemical reactivity and lower kinetic stability.

Theoretical calculations, often employing Density Functional Theory (DFT) with methods like B3LYP, are used to determine the energies of these frontier orbitals. For thiophene and its derivatives, these calculations help in predicting their behavior in chemical reactions. The energy of the HOMO is related to the ionization potential, while the LUMO's energy is linked to the electron affinity.

Table 1: Representative Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | Data Not Available |

| LUMO | Data Not Available |

| HOMO-LUMO Gap | Data Not Available |

Charge Distribution Analysis (e.g., Mulliken Charges)

The distribution of electron density across a molecule is not uniform. Some atoms will have a partial positive charge, while others will have a partial negative charge. Mulliken charge analysis is a computational method used to estimate these partial atomic charges. mdpi.com This method partitions the total electron population among the atoms in a molecule, providing a numerical value for the charge on each atom. mdpi.com

Understanding the charge distribution is vital as it influences the molecule's electrostatic potential, dipole moment, and how it interacts with other molecules. For instance, sites with a significant negative charge are likely to be attacked by electrophiles, whereas positively charged sites are susceptible to nucleophilic attack.

Table 2: Calculated Mulliken Atomic Charges

| Atom | Charge (a.u.) |

|---|---|

| S | Data Not Available |

| C2 | Data Not Available |

| C3 | Data Not Available |

| C4 | Data Not Available |

| C5 | Data Not Available |

| C (Methyl) | Data Not Available |

| H atoms | Data Not Available |

Conformational Analysis and Molecular Geometry Optimization

The three-dimensional structure of a molecule, including its bond lengths, bond angles, and dihedral angles, is crucial for its properties and interactions. Geometry optimization is a computational process that seeks to find the most stable arrangement of atoms, corresponding to a minimum on the potential energy surface.

Table 3: Optimized Geometric Parameters

| Parameter | Value |

|---|---|

| Bond Lengths (Å) | |

| S-C2 | Data Not Available |

| C2-C3 | Data Not Available |

| C3-C4 | Data Not Available |

| C4-C5 | Data Not Available |

| C5-S | Data Not Available |

| C5-C(methyl) | Data Not Available |

| Bond Angles (degrees) | |

| C5-S-C2 | Data Not Available |

| S-C2-C3 | Data Not Available |

| C2-C3-C4 | Data Not Available |

| C3-C4-C5 | Data Not Available |

| C4-C5-S | Data Not Available |

Synthetic Applications and Chemical Transformations of 5 Methyl 2,3 Dihydrothiophene and Its Derivatives

Role in Organic Synthesis as Building Blocks

The structural features of 5-Methyl-2,3-dihydrothiophene make it an excellent starting material for the synthesis of diverse heterocyclic systems. The sulfur atom can influence reactions through chelation or by directing reactivity, while the double bond and the adjacent methylene (B1212753) groups offer sites for functionalization, cycloaddition, and annulation reactions.

Precursors for Complex Heterocyclic Architectures

The 2,3-dihydrothiophene (B74016) ring is a foundational scaffold for constructing more elaborate heterocyclic systems. The inherent reactivity of the enol thioether moiety allows for electrophilic and nucleophilic additions, while the sulfur atom can be oxidized to the corresponding sulfoxide (B87167) or sulfone, further diversifying its chemical behavior.

One significant application is the synthesis of fused thiophene (B33073) derivatives. For instance, dihydrothiophenes can be aromatized to the corresponding thiophenes, which are prevalent cores in pharmaceuticals and materials science. This aromatization can be achieved through oxidation, often using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). Once the aromatic thiophene ring is formed, it can undergo a variety of substitution reactions to build complex structures. Furthermore, functionalized 2,3-dihydrothiophenes can be prepared through intramolecular Wittig reactions of thiolcarboxylates, providing a route to disubstituted systems that are primed for further elaboration.

The table below summarizes examples of complex heterocyclic systems derived from dihydrothiophene precursors.

| Precursor Class | Reaction Type | Resulting Heterocyclic Architecture |

| 2,3-Dihydrothiophenes | Oxidation/Aromatization | Substituted Thiophenes |

| Thiolcarboxylates | Intramolecular Wittig Reaction | 2,3-Disubstituted-4,5-dihydrothiophenes |

| 1,2,3-Thiadiazoles & Alkenes | Rh-catalyzed Transannulation | Substituted 2,3-Dihydrothiophenes |

Utility in Multicomponent and Cascade Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all reactants, are highly valued for their efficiency and atom economy. Dihydrothiophene derivatives are accessible through such elegant processes. A notable example is the four-component reaction of an aromatic aldehyde, thiazolidine-2,4-dione, malononitrile, and an amine to yield highly functionalized 2,3-dihydrothiophenes. This catalyst-free reaction proceeds through a domino ring-opening/recyclization of the thiazolidinedione, demonstrating the power of MCRs to rapidly build molecular complexity around the dihydrothiophene core.

Cascade reactions, which involve two or more sequential intramolecular transformations, also feature in the synthesis of thiophene-containing systems. While not always starting from a pre-formed dihydrothiophene, these reactions showcase the formation of related structures in an efficient manner. For example, the synthesis of thieno[2,3-b]pyridines can be achieved through a cascade sequence involving the alkylation of a mercaptopyridine followed by an intramolecular cyclization. Such strategies highlight the synthetic logic of forming fused heterocyclic systems, a principle applicable to derivatives of this compound.

Protecting Group Chemistry (e.g., for Alcohols)

Protecting groups are essential tools in multistep organic synthesis, allowing chemists to temporarily mask a

Occurrence and Biochemical Relevance of Dihydrothiophenes

Natural Occurrence in Biological Systems

The distribution of dihydrothiophenes in nature is specific, with certain isomers being characteristic of particular species. Their low detection thresholds mean they can have a significant sensory impact even at trace concentrations.

The complex and sought-after aroma of truffles is composed of a diverse array of volatile compounds. Among these, dihydrothiophene derivatives are key contributors, particularly in certain species of white truffles.

Research has shown that the aroma of the "bianchetto" truffle, Tuber borchii, is uniquely characterized by the presence of specific thiophene (B33073) derivatives. Notably, 2-methyl-4,5-dihydrothiophene and 3-methyl-4,5-dihydrothiophene have been identified as important contributors to the aroma of this particular truffle species. nih.govresearchgate.net These compounds are found exclusively in T. borchii and are central to its distinctive scent profile. nih.govresearchgate.net While many volatile compounds like dimethyl sulfide (B99878) and 2-methylbutanal are common across various truffle species, these dihydrothiophenes help to differentiate the T. borchii aroma. nih.gov The production of these sulfur-containing volatiles is believed to originate from bacterial colonies residing within the truffle's fruiting body. wikipedia.org

| Compound Name | Truffle Species | Role in Aroma |

| 2-methyl-4,5-dihydrothiophene | Tuber borchii | Key contributor to the characteristic aroma nih.govresearchgate.net |

| 3-methyl-4,5-dihydrothiophene | Tuber borchii | Key contributor to the characteristic aroma nih.govresearchgate.net |

Dihydrothiophenes are not limited to the fungal kingdom; they have also been identified as significant components of the volatile emissions from certain plants. A notable example is Toona sinensis, commonly known as Chinese mahogany, a tree whose young leaves and sprouts are used as a vegetable and spice due to their unique flavor. scirp.org

Analysis of the volatile compounds from Toona sinensis has led to the identification of several sulfur-containing compounds. Among the most impactful for its characteristic aroma are the cis and trans isomers of 2-mercapto-3,4-dimethyl-2,3-dihydrothiophene. scirp.org A study utilizing gas chromatography-olfactometry (GC-O) confirmed that these specific dihydrothiophene derivatives are major contributors to the plant's distinctive scent. scirp.org The volatile profile of Toona sinensis is complex, with sulfide compounds and terpenes being the major chemical classes identified. scirp.org

| Plant Species | Dihydrothiophene Compound Identified | Significance |

| Toona sinensis (Chinese Mahogany) | cis- and trans-2-Mercapto-3,4-dimethyl-2,3-dihydrothiophene | Major contributor to the characteristic plant aroma scirp.org |

Biosynthetic Pathways and Precursors in Natural Sources

The biosynthesis of dihydrothiophenes in natural systems is a complex process that is not yet fully elucidated. In truffles, it is suggested that the production of these volatile sulfur compounds is not solely the work of the fungus itself but is heavily influenced by its associated microbiome. nih.gov Bacteria and other microbes, such as yeasts and filamentous fungi, that live in and on the truffle are believed to produce many of the odorous VOCs that constitute the truffle's aroma. nih.gov These microorganisms likely metabolize precursors present in the truffle and surrounding soil environment.

The specific precursors for dihydrothiophenes in these biological systems are thought to be sulfur-containing amino acids, such as methionine and cysteine. Microbial enzymatic activity would then convert these precursors through various metabolic pathways into the volatile sulfur compounds, including the characteristic dihydrothiophenes. However, the precise enzymatic steps and intermediate compounds involved in the formation of 2-methyl-4,5-dihydrothiophene and 3-methyl-4,5-dihydrothiophene in truffles or the dihydrothiophene derivatives in Toona sinensis require further detailed investigation.

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for 5-methyl-2,3-dihydrothiophene, and how can its purity be validated?

- Methodological Answer : The synthesis of this compound derivatives can follow protocols analogous to those for structurally similar compounds. For example, fluoride ion-induced 1,4-elimination reactions (e.g., using TBAF in acetonitrile) have been employed to generate reactive intermediates like 2,3-dimethylene-2,3-dihydrothiophene . Post-synthesis, purity validation should include gas chromatography (GC) for volatile compounds (>98% purity criteria) and spectroscopic techniques (¹H/¹³C NMR, IR) to confirm structural integrity. For new compounds, full characterization (melting point, Rf values, microanalysis) is essential .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Hazard Mitigation : Use fume hoods, protective goggles, and nitrile gloves due to potential respiratory and dermal hazards .

- Storage : Store in airtight containers at recommended temperatures to prevent degradation. Avoid long-term storage without periodic safety reassessment .

- Disposal : Follow federal/regional regulations (e.g., 40 CFR Part 261 in the US) for organic sulfur compounds. Engage qualified personnel for waste neutralization or incineration .

Q. How can researchers distinguish this compound from its structural analogs using spectroscopic methods?

- Methodological Answer :

- NMR : Compare chemical shifts of the methyl group (δ ~1.8–2.2 ppm for CH₃ in dihydrothiophene) and dihydrothiophene ring protons (δ ~2.5–3.5 ppm). Substituent position affects splitting patterns .

- IR : Look for C-S stretching vibrations (~600–700 cm⁻¹) and absence of aromatic C=C stretches (unlike thiophene derivatives) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 114 for C₅H₈S) and fragmentation patterns unique to the bicyclic structure .

Advanced Research Questions

Q. How can kinetic parameters for dimerization reactions of this compound derivatives be experimentally determined?

- Methodological Answer :

- Flow NMR : Monitor dimerization in real-time using flow ¹H NMR. For example, 2,3-dimethylene-2,3-dihydrothiophene dimerizes in CH₃CN with second-order rate constants (e.g., M⁻¹s⁻¹ at 10.2°C) .

- UV-Vis Spectroscopy : Track λmax shifts (e.g., 345–350 nm for conjugated intermediates) under controlled temperatures .

- Activation Parameters : Use Arrhenius plots to calculate ΔH‡ and ΔS‡ from rate constants measured at multiple temperatures (Table 2, ).

Q. What computational strategies resolve contradictions in experimental data for dihydrothiophene reactivity?

- Methodological Answer :

- DFT Calculations : Model transition states to compare activation barriers for competing pathways (e.g., dimerization vs. oxidation). Validate using experimental kinetic data .

- Solvent Effects : Simulate solvent interactions (e.g., acetonitrile polarity) to explain deviations in rate constants .

- Isotopic Labeling : Use deuterated analogs (e.g., 3-Methyl-d3-thiophene ) to probe kinetic isotope effects and validate mechanistic hypotheses.

Q. How can advanced chromatographic techniques isolate and analyze dihydrothiophene-derived byproducts in complex mixtures?

- Methodological Answer :

- GC-MS with SPME : Employ solid-phase microextraction for volatile byproducts (e.g., trans-2-mercapto-3,4-dimethyl-2,3-dihydrothiophene ).

- HPLC-PDA : Use photodiode array detection to separate non-volatile derivatives (e.g., oxidized sulfones) based on polarity and UV absorption .

- GC-O-MS : Combine olfactometry to identify aroma-active derivatives in natural product extracts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.